

odanacatib stroke risk cardiovascular safety

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Compound Focus: Odanacatib

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Odanacatib Efficacy & Safety Data Summary

The following table summarizes the key efficacy and safety outcomes from the Long-term **Odanacatib** Fracture Trial (LOFT) and its Extension study [1] [2] [3].

Outcome Measure	LOFT Results (Median 36.5 mo.)	LOFT + Extension Results (Median 47.6 mo.)	Hazard Ratio (HR) / Relative Risk
Efficacy: Radiographic Vertebral Fracture	3.7% vs. 7.8%	4.9% vs. 9.6%	HR 0.46 (0.40-0.53)
Efficacy: Hip Fracture	0.8% vs. 1.6%	1.1% vs. 2.0%	HR 0.52 (0.40-0.67)
Efficacy: Non-Vertebral Fracture	5.1% vs. 6.7%	6.4% vs. 8.4%	HR 0.74 (0.66-0.83)
Efficacy: Bone Mineral Density (BMD)	Progressive increases in lumbar spine and total hip BMD over 5 years [4].		
Safety: Composite Cardiovascular Event*	3.4% vs. 3.1%	5.0% vs. 4.3%	HR 1.17 (1.02-1.36)

Outcome Measure	LOFT Results (Median 36.5 mo.)	LOFT + Extension Results (Median 47.6 mo.)	Hazard Ratio (HR) / Relative Risk
Safety: Stroke	1.7% vs. 1.3%	2.3% vs. 1.7%	HR 1.37 (1.10-1.71)
Safety: Atrial Fibrillation/Flutter	1.4% vs. 1.2%	Not specifically reported	HR 1.18 (0.90-1.55)
Safety: All-Cause Mortality	5.0% vs. 4.4%	Not specifically reported	HR 1.13 (0.98-1.30)

*Composite of cardiovascular death, myocardial infarction, or stroke.

Detailed Experimental Protocols

For researchers aiming to conduct similar post-market safety analyses, the following methodology from the independent adjudication of LOFT data provides a robust model [3].

- **Study Design:** The Long-term **Odanacatib** Fracture Trial (LOFT) was a **multicenter, randomised, double-blind, placebo-controlled, event-driven study** conducted across 388 outpatient clinics in 40 countries [1].
- **Participant Population:** The trial enrolled 16,071 postmenopausal women aged 65 years or older with osteoporosis. Key criteria included a femoral neck or total hip BMD T-score between -2.5 and -4.0, or between -1.5 and -4.0 if a previous vertebral fracture was present [1].
- **Intervention:** Participants were randomly assigned (1:1) to receive either oral **odanacatib (50 mg once per week)** or a matching placebo. All participants also received vitamin D3 (5600 IU weekly) and calcium supplements (if needed) to ensure a total intake of up to 1200 mg daily [1] [4].
- **Primary Efficacy Endpoints:** The incidence of [1]:
 - **Radiographic vertebral fractures**
 - **Hip fractures** (adjudicated as resulting from osteoporosis)
 - **Non-vertebral fractures** (adjudicated as resulting from osteoporosis)
- **Safety Endpoints of Interest:** A pre-specified independent analysis was conducted for cardiovascular safety, focusing on [1] [3]:
 - A **composite of major adverse cardiovascular events (MACE)**, defined as cardiovascular death, myocardial infarction, or stroke.
 - **New-onset atrial fibrillation or flutter.**

- **Independent Adjudication Process:** An independent cardiovascular research group (the TIMI Study Group) was engaged to re-adjudicate all potential cardiovascular events using standardized definitions. This process was blinded to the treatment assignment to ensure objectivity [3].

Mechanism of Action & Safety Signal Workflow

Odanacatib's unique mechanism underlies its efficacy and may be linked to the observed safety signals. The following diagram illustrates the proposed pathways and the subsequent safety assessment workflow.



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Frequently Asked Questions for Researchers

Q1: What was the specific quantitative increase in stroke risk associated with **odanacatib?** In the combined analysis of the LOFT and LOFT Extension studies, the hazard ratio (HR) for stroke was **1.37 (95% CI 1.10-1.71)**. This means there was a 37% increased risk of stroke in the **odanacatib** group compared to placebo, which was statistically significant ($p=0.005$) [1] [3].

Q2: Were the strokes ischemic or hemorrhagic? The independent adjudication by the TIMI Study Group confirmed that the strokes observed in the trial were **almost entirely ischemic**, rather than hemorrhagic [3].

Q3: Is there a known biological mechanism for the increased stroke risk? The mechanistic underpinnings remain **unknown and warrant further investigation** [3]. While cathepsin K is primarily expressed in osteoclasts, it is also found in other tissues. Preclinical data had actually suggested that cathepsin K inhibition might have *favorable* effects on atherosclerosis, making the clinical finding of increased stroke risk unexpected [2] [3].

Q4: Was the increased cardiovascular risk observed in other populations? A Phase 3 trial investigating **odanacatib** for osteoporosis in men did not show a similar signal for increased cardiovascular events. However, the study was much smaller ($n=292$) and not powered to detect rare safety outcomes. Development was discontinued based on the results from the larger LOFT in postmenopausal women [5].

Q5: What was the sponsor's final decision based on this data? Based on the overall benefit-risk profile, the sponsor (Merck) decided to **no longer pursue the development** of **odanacatib** for the treatment of osteoporosis and withdrew it from regulatory review [1] [3] [6].

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References

1. results of the LOFT multicentre, randomised, double-blind, ... [pubmed.ncbi.nlm.nih.gov]
2. Articles Odanacatib for the treatment of postmenopausal ... [sciencedirect.com]
3. Odanacatib reduced fractures but upped stroke risk | MDedge [blogs.the-hospitalist.org]
4. Merck Announces Data from Pivotal Phase 3 Fracture ... [merck.com]
5. Randomized, controlled trial to assess the safety and ... [pubmed.ncbi.nlm.nih.gov]
6. : Uses, Interactions, Mechanism of Action | DrugBank Online Odanacatib [go.drugbank.com]

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